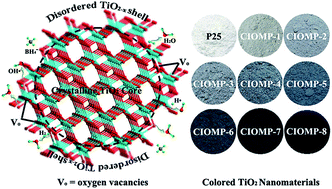A facile and versatile method for preparation of colored TiO2 with enhanced solar-driven photocatalytic activity†
Nanoscale Pub Date: 2014-06-13 DOI: 10.1039/C4NR02677B
Abstract
Colored TiO2 has attracted enormous attention due to its visible light absorption and excellent photocatalytic activity. In this report, we develop a simple and facile solid-state chemical reduction approach for a large-scale production of colored TiO2 at mild temperature (300–350 °C). The obtained sample possesses a crystalline core/amorphous shell structure (TiO2@TiO2−x). The oxygen vacancy results in the formation of a disordered TiO2−x shell on the surface of TiO2 nanocrystals. XPS and theoretical calculation results indicate that valence band tail and vacancy band below the conduction band minimum appear for the TiO2−x, which implies that the TiO2@TiO2−x nanocrystal has a narrow band gap and therefore leads to a broad visible light absorption. Oxygen vacancy in a proper concentration promotes the charge separation of photogenerated carriers, which improves the photocatalytic activity of TiO2@TiO2−x nanocrystals. This facile and general method could be potentially used for large scale production of colored TiO2 with remarkable enhancement in the visible light absorption and solar-driven H2 production.


Recommended Literature
- [1] Effect of crystal orientation on the segregation of aliovalent dopants at the surface of La0.6Sr0.4CoO3†
- [2] Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines†
- [3] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†
- [4] Core@shell Sb@Sb2O3 nanoparticles anchored on 3D nitrogen-doped carbon nanosheets as advanced anode materials for Li-ion batteries†
- [5] AIE-active bis-cyanostilbene-based organogels for quantitative fluorescence sensing of CO2 based on molecular recognition principles†
- [6] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [7] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [8] Aligned macroporous monoliths with intrinsic microporosity via a frozen-solvent-templating approach†
- [9] Assembly of multi-walled carbon nanotubes–ZnSe quantum dot hybrids for a paeonol electrochemical sensor
- [10] Co3O4–C core–shell nanowire array as an advanced anode material for lithium ion batteries†

Journal Name:Nanoscale
Research Products
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
CAS no.: 107-91-5
-
CAS no.: 2413-38-9
-
CAS no.: 2832-40-8
-
CAS no.: 2457-76-3
-
CAS no.: 98-96-4
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 360-70-3
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 2490-97-3









